Cas no 107352-30-7 (Tenacissoside A)

Tenacissoside A 化学的及び物理的性質
名前と識別子
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- Tenacissoside A
- Pregnan-20-one, 12-(acetyloxy)-8,14-epoxy-3-[(O-β-D-glucopyranosyl-(1→4)-O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl)oxy]-11-[[(2E)-2-methyl-1-oxo-2-butenyl]oxy]-, (3β,5α,11α,12β,14β,17α)-
- 107352-30-7
- [(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate
- ((1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-((2R,4R,5R,6R)-5-((2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo(8.8.0.01,3.03,7.011,16)octadecan-9-yl) (E)-2-methylbut-2-enoate
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- インチ: 1S/C48H74O19/c1-11-21(2)42(56)64-39-40-45(7)15-13-27(18-26(45)12-16-47(40)48(67-47)17-14-28(22(3)50)46(48,8)41(39)61-25(6)51)62-31-19-29(57-9)36(23(4)59-31)65-44-35(55)38(58-10)37(24(5)60-44)66-43-34(54)33(53)32(52)30(20-49)63-43/h11,23-24,26-41,43-44,49,52-55H,12-20H2,1-10H3/b21-11+/t23-,24-,26+,27+,28+,29-,30-,31+,32-,33+,34-,35-,36-,37-,38+,39+,40-,41-,43+,44+,45+,46+,47+,48-/m1/s1
- InChIKey: WMJWIWLMIOMCKV-ZBEWABELSA-N
- ほほえんだ: C[C@@]12[C@@H](CC[C@]31O[C@@]13CC[C@@]3([H])C[C@@H](O[C@]4([H])O[C@H](C)[C@@H](O[C@]5([H])O[C@H](C)[C@@H](O[C@@]6([H])[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O6)O)[C@@H](OC)[C@H]5O)[C@H](OC)C4)CC[C@]3(C)[C@@]1([H])[C@H](OC(=O)/C(/C)=C/C)[C@H]2OC(=O)C)C(=O)C
計算された属性
- せいみつぶんしりょう: 954.48243013g/mol
- どういたいしつりょう: 954.48243013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 19
- 重原子数: 67
- 回転可能化学結合数: 15
- 複雑さ: 1870
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 24
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.037
- トポロジー分子極性表面積: 257Ų
Tenacissoside A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP5053-5mg |
Tenacissoside A |
107352-30-7 | 98% | 5mg |
$590 | 2023-09-19 |
Tenacissoside A 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
Tenacissoside Aに関する追加情報
Comprehensive Overview of Tenacissoside A (CAS No. 107352-30-7): Properties, Applications, and Research Insights
Tenacissoside A (CAS No. 107352-30-7) is a bioactive compound derived from the medicinal plant Marsdenia tenacissima, traditionally used in Chinese herbal medicine. This steroidal glycoside has garnered significant attention in recent years due to its potential therapeutic properties, particularly in oncology and immunomodulation. Researchers have identified Tenacissoside A as a promising candidate for drug development, with studies highlighting its anti-tumor, anti-inflammatory, and antioxidant effects.
The molecular structure of Tenacissoside A features a unique combination of steroidal aglycone and sugar moieties, contributing to its biological activity. With a molecular formula of C42H68O13 and a molecular weight of 780.98 g/mol, this compound exhibits remarkable stability under physiological conditions. The growing interest in natural product-derived therapeutics has positioned Tenacissoside A as a subject of intense pharmacological investigation, especially in the context of cancer research and immune system regulation.
Recent studies have explored the mechanism of action of Tenacissoside A, revealing its ability to modulate key signaling pathways such as NF-κB and MAPK. These findings align with current trends in precision medicine and targeted therapy, addressing common patient concerns about treatment efficacy and side effects. The compound's potential to enhance chemotherapy sensitivity while reducing toxicity has become a particularly hot topic in oncological research circles.
From a pharmaceutical perspective, Tenacissoside A extraction and purification present interesting challenges. Advanced techniques like high-performance liquid chromatography (HPLC) and preparative chromatography are typically employed to obtain high-purity samples for research purposes. The compound's solubility profile (slightly soluble in water, soluble in organic solvents) influences its formulation strategies, a crucial consideration for drug delivery system development.
The safety profile of Tenacissoside A has been evaluated in preclinical studies, showing favorable results at therapeutic doses. This aspect addresses frequent queries about natural medicine safety and herb-drug interactions, particularly important for patients considering integrative treatment approaches. Current research is focusing on establishing standardized dosing protocols and investigating potential synergies with conventional medications.
In the context of traditional Chinese medicine modernization, Tenacissoside A represents an excellent example of how ancient remedies can inform contemporary drug discovery. Its inclusion in pharmacological studies reflects the growing acceptance of evidence-based herbal medicine in mainstream healthcare. Researchers are particularly interested in how this compound compares to synthetic alternatives in terms of bioavailability and therapeutic index.
Quality control remains a critical aspect of Tenacissoside A research and application. Analytical methods such as LC-MS and NMR spectroscopy are essential for verifying compound purity and structure. These techniques address common concerns about supplement authenticity and standardization in the natural products market, topics that frequently appear in consumer health searches.
The commercial availability of Tenacissoside A primarily serves research institutions and pharmaceutical developers. Current market trends show increasing demand for high-purity reference standards, driven by expanding investigations into its pharmacological potential. This aligns with broader industry movements toward plant-derived active pharmaceutical ingredients and green chemistry approaches.
Future research directions for Tenacissoside A include detailed pharmacokinetic studies, clinical trial development, and exploration of structural analogs. These investigations respond to key questions about translational medicine and bench-to-bedside progression that dominate current scientific discourse. The compound's multifaceted biological activities suggest potential applications beyond its currently studied indications.
From an environmental perspective, sustainable sourcing of Marsdenia tenacissima for Tenacissoside A production has gained attention. This addresses growing consumer interest in ethical sourcing and biodiversity conservation within the natural products industry. Cultivation techniques and plant biotechnology approaches are being explored to ensure consistent supply without compromising ecological balance.
In summary, Tenacissoside A (CAS No. 107352-30-7) represents a fascinating intersection of traditional medicine and modern pharmacology. Its diverse biological activities and relatively safe profile make it a compelling subject for continued research, particularly in areas addressing current healthcare challenges like cancer treatment resistance and chronic inflammation management. As scientific understanding of this compound deepens, its potential contributions to therapeutic development continue to expand.
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